Product packaging for Cycloheptyl-cyclopentylamine(Cat. No.:)

Cycloheptyl-cyclopentylamine

Cat. No.: B8677153
M. Wt: 181.32 g/mol
InChI Key: RFPSTLMHFYCSOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cycloheptyl-cyclopentylamine is a specialized alicyclic amine compound of interest in medicinal chemistry and pharmaceutical research. Its structure, featuring two saturated ring systems (cyclopentyl and cycloheptyl), is designed to probe specific hydrophobic interactions within biological targets. In drug discovery, the cyclopentyl group is recognized for creating a maximal inductive effect and optimally filling hydrophobic pockets of enzymes and receptors . For instance, in the development of inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), the incorporation of a cyclopentylamino group has been shown to yield highly potent and selective inhibitors, significantly more so than those with smaller alkyl substituents . Similarly, this scaffold is valuable in the synthesis of novel heterocyclic compounds, such as 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, which have demonstrated potential anticancer and enzyme inhibitory activities in research settings . As a building block, amines like this compound serve as key intermediates in constructing more complex molecules for high-throughput screening campaigns, including the search for positive allosteric modulators for G protein-coupled receptors (GPCRs) . Handling this compound requires appropriate safety precautions. As with related cyclic amines, it is expected to be a skin irritant . Researchers should consult the Safety Data Sheet (SDS) and use personal protective equipment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23N B8677153 Cycloheptyl-cyclopentylamine

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

N-cyclopentylcycloheptanamine

InChI

InChI=1S/C12H23N/c1-2-4-8-11(7-3-1)13-12-9-5-6-10-12/h11-13H,1-10H2

InChI Key

RFPSTLMHFYCSOI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC2CCCC2

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Pathways for Cycloheptyl Cyclopentylamine

Enantioselective and Diastereoselective Synthesis of Cycloheptyl-cyclopentylamine and its Derivatives

Achieving stereochemical control is a paramount challenge in the synthesis of chiral molecules. Enantioselective and diastereoselective methods are crucial for producing specific stereoisomers of this compound, which is essential for applications where molecular geometry dictates function.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to guide the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary can be removed and ideally recycled. chemeurope.com This strategy is highly effective in the derivatization of cycloalkane systems.

For the synthesis of a specific enantiomer of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, could be attached to a cyclopentane (B165970) or cycloheptane (B1346806) carboxylic acid precursor. wikipedia.orgchemeurope.com The steric bulk of the auxiliary would then direct the approach of reagents in subsequent steps, for instance, in an alkylation reaction to introduce other substituents on the ring with high diastereoselectivity. biosynth.comnih.gov Following the stereocontrolled construction of the substituted cycloalkane, the carboxylic acid derivative can be converted to the amine via a reaction like the Curtius or Hofmann rearrangement, and the auxiliary is cleaved. This methodology allows for the preparation of enantiomerically enriched cycloalkylamines that can then be used to construct the final target molecule.

Key Features of Chiral Auxiliary Methods:

Temporary Incorporation : A chiral group is covalently bonded to the substrate. wikipedia.org

Stereodirection : The auxiliary uses steric hindrance to control the facial selectivity of reactions. chemeurope.com

High Selectivity : Often achieves high diastereomeric excess (d.e.) and, after removal, high enantiomeric excess (e.e.). biosynth.com

Recoverability : The auxiliary can often be recovered for reuse. wikipedia.org

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. The formation of the carbon-nitrogen (C-N) bond is a critical step in the synthesis of this compound, and several catalytic asymmetric methods can be envisioned for this transformation. rsc.org

One prominent strategy is the catalytic asymmetric reductive amination of a ketone. For instance, the reaction of cyclopentanone (B42830) with cycloheptylamine (B1194755) (or vice-versa) in the presence of a chiral catalyst and a reducing agent could directly yield an enantiomerically enriched product. Chiral metal-ligand complexes, particularly those involving iridium, rhodium, or ruthenium, are effective for this purpose. researchgate.net The catalyst coordinates with the imine intermediate formed from the ketone and amine, guiding the hydride delivery from one face of the C=N double bond, thus establishing the stereocenter at the carbon bearing the nitrogen atom.

Another approach involves the use of enzymes as catalysts. Carbon-nitrogen lyases, for example, can catalyze the formation of C-N bonds with high stereoselectivity, offering a green and efficient alternative to traditional chemical methods. nih.gov

For derivatives of this compound with multiple chiral centers, the stereocontrolled synthesis might involve catalytic processes that manipulate mechanistic pathways to favor the formation of a specific diastereomer. nih.gov For example, palladium-catalyzed carboamination reactions can be used to construct bicyclic systems with defined stereochemistry, which can then be elaborated into the desired cycloalkylamine scaffold. nih.gov The development of such modular and stereocontrolled strategies is essential for accessing complex molecular architectures. rsc.org

Novel Reaction Pathways for the Construction of the this compound Skeleton

Beyond traditional methods, novel reaction pathways are continuously being developed to provide more efficient and versatile access to complex amines. These include direct C-N bond formation through reductive amination and the strategic rearrangement of cyclic systems.

Reductive amination is one of the most powerful and widely used methods for synthesizing amines. researchgate.net The reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine or ammonia (B1221849) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.net

To synthesize this compound, two primary reductive amination pathways are possible:

Reaction of cyclopentanone with cycloheptylamine.

Reaction of cycloheptanone (B156872) with cyclopentylamine (B150401).

This reaction is typically carried out in the presence of a reducing agent and often a catalyst. While hydrogen gas with a heterogeneous catalyst like Raney Nickel or palladium on carbon is common, other reducing agents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can also be used. The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction. For instance, ruthenium supported on niobium oxide (Ru/Nb₂O₅) has been shown to be an effective catalyst for the reductive amination of cyclopentanone, achieving high yields of cyclopentylamine under relatively mild conditions. researchgate.net

Below is a table summarizing various catalytic systems and conditions reported for the reductive amination of cyclopentanone, a key precursor for the target molecule.

CatalystReducing AgentTemperature (°C)Pressure (MPa)Product Yield (%)
Ru/Nb₂O₅-LH₂90284.3
Raney® NiH₂ / NH₃--Good Yield

Data sourced from studies on the synthesis of cyclopentylamine from cyclopentanone. researchgate.netresearchgate.net

Skeletal rearrangement strategies offer innovative routes to cyclic amines by altering the ring structure of precursors. These methods can provide access to complex scaffolds that are difficult to synthesize through more linear approaches. etsu.edu

Ring Opening Strategies: A novel route to chiral cyclopentylamines involves the ring opening of 2-azabicyclo[2.2.1] systems. rsc.org This strategy can be extended to synthesize derivatives of this compound. For instance, an appropriately substituted azabicyclic system containing a strained ring could be selectively opened using nucleophiles or under reductive conditions to yield the desired acyclic amine attached to a cycloalkane. frontiersin.orgmdpi.com The synthesis of 1-azaazulenes through the ring-opening cyclization of spirocyclopropanes with amines also demonstrates the utility of ring-opening pathways in constructing nitrogen-containing cyclic systems. elsevierpure.com

Ring Contraction/Expansion Strategies: These reactions involve changing the size of a carbocyclic ring within a molecule. wikipedia.org

Ring Contraction : A larger ring can be converted into a smaller one. For example, a substituted cyclohexanone (B45756) derivative could undergo a Favorskii rearrangement or a Wolff rearrangement to yield a cyclopentane carboxylic acid, which could then be converted to the cyclopentylamine moiety. etsu.eduwikipedia.org More recent methods have explored the B(C₆F₅)₃-catalyzed skeletal rearrangement of hydroxylamines, enabling the regioselective ring contraction of cyclic amines. nih.gov

Ring Expansion : A smaller ring can be expanded. The Demyanov and Tiffeneau–Demjanov rearrangements are classic examples where an aminomethylcycloalkane or a β-amino alcohol on a ring can be treated with nitrous acid to generate a carbocation that rearranges to an expanded ring ketone. wikipedia.org For instance, a substituted aminomethyl-cyclohexane could potentially be rearranged to a cycloheptanone, a direct precursor for the cycloheptyl moiety.

These advanced strategies provide a powerful arsenal (B13267) for the modern synthetic chemist to construct complex molecules like this compound with high levels of control and efficiency.

Photochemical and Radical-Mediated Cycloaddition Approaches for Cycloalkylamine Synthesis

Photochemical and radical-mediated reactions represent powerful tools in organic synthesis, enabling the formation of unique molecular architectures that are often inaccessible through traditional thermal methods. nih.gov These high-energy intermediates can participate in a variety of transformations, including cycloadditions and cyclizations, to construct the carbocyclic and heterocyclic systems characteristic of cycloalkylamines. rsc.org

Photochemical Cycloadditions: Photochemical reactions, initiated by the absorption of light, generate electronically excited states that exhibit unique reactivity. nih.gov A key strategy for forming cyclic systems is the [2+2] photocycloaddition, which can be employed to construct four-membered rings that serve as versatile intermediates for further transformations, such as ring expansions. For instance, a hypothetical route to a this compound precursor could involve the photocycloaddition of a cyclopentene (B43876) derivative with an appropriate enone, followed by ring-opening or rearrangement to establish the seven-membered ring. nih.gov

Radical-Mediated Cyclizations: Radical reactions offer a complementary approach, characterized by mild conditions and high functional group tolerance. rsc.org Radical cyclizations are particularly effective for the synthesis of five-, six-, and seven-membered rings. The synthesis of a cycloalkylamine framework could be envisioned through the generation of a radical on a precursor molecule containing both cyclopentyl and cycloheptyl fragments, followed by an intramolecular cyclization to form the amine-containing ring. Modern photoredox catalysis has significantly expanded the scope of these reactions, allowing for the generation of radical intermediates under exceptionally mild conditions using visible light. rsc.orgresearchgate.net This approach is suitable for the transformation of poly-functional substrates into complex products. rsc.org

MethodologyDescriptionKey IntermediatesPotential Application for Cycloalkylamines
[2+2] PhotocycloadditionA light-induced reaction between two alkene-containing molecules to form a cyclobutane (B1203170) ring. nih.govElectronically excited states, cyclobutane adducts.Formation of a cyclobutane intermediate which can undergo subsequent ring expansion to form the cycloheptyl ring.
De Mayo ReactionAn intramolecular variation of the [2+2] photocycloaddition followed by a retro-aldol reaction to form 1,5-dicarbonyl compounds.Enol-excited state, cyclobutanol (B46151) intermediate.Synthesis of functionalized cyclopentane or cycloheptane precursors.
Photoredox-Catalyzed Radical CyclizationGeneration of radical species using a photocatalyst and visible light, followed by intramolecular cyclization. rsc.orgRadical cations/anions, alkyl radicals.Direct formation of the amine-containing ring onto a pre-existing cycloalkyl scaffold under mild conditions. bohrium.com
Radical [3+2] AnnulationA strategy for constructing five-membered rings through the reaction of a three-atom radical component with a two-atom component. rsc.orgRadical intermediates.Could be adapted for the synthesis of polysubstituted pyrrolidine (B122466) rings, which are related cyclic amines. rsc.org

Multi-Component Reactions (MCRs) Incorporating Cycloalkylamine Moieties

Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. nih.govnih.gov They allow for the rapid construction of complex molecules and are well-suited for creating libraries of structurally diverse compounds. nih.gov Several classical and modern MCRs can be adapted for the synthesis of secondary amines like this compound.

Prominent examples of MCRs applicable to amine synthesis include the Mannich, Petasis, and Ugi reactions. nih.govorganic-chemistry.org

Mannich Reaction : This reaction involves the aminoalkylation of an acidic proton-containing compound with formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine. A hypothetical synthesis of this compound could involve a reductive amination pathway that shares principles with the Mannich reaction, where cycloheptanone and cyclopentylamine react to form an intermediate imine, which is then reduced.

Petasis Reaction (Borono-Mannich) : A versatile reaction that couples an amine, a carbonyl compound, and an organoboronic acid. nih.gov While not a direct route to this compound itself, it is a powerful method for generating highly substituted amines.

Ugi Reaction : This four-component reaction combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. The Ugi reaction typically produces α-acylamino amides and is a cornerstone for generating peptide-like structures. organic-chemistry.org

Visible-light-mediated MCRs have also emerged as a mild and efficient protocol for synthesizing secondary amines through the three-component alkylation of imines. rsc.org

Reaction NameComponentsTypical ProductApplicability to Cycloalkylamine Synthesis
Mannich ReactionAldehyde, Amine, Active Hydrogen Compoundβ-Amino carbonyl compoundA foundational reaction for C-C and C-N bond formation, adaptable for precursors. nih.gov
Petasis ReactionAmine, Carbonyl, Vinyl- or Aryl-boronic acidSubstituted AminesExcellent for creating functionalized amine analogues by varying the boronic acid component. nih.gov
Ugi ReactionAldehyde/Ketone, Amine, Carboxylic Acid, Isocyanideα-Acylamino AmideGenerates complex amide structures from an amine core, useful for derivatization. organic-chemistry.org
Strecker SynthesisAldehyde/Ketone, Amine, Cyanide Sourceα-Amino NitrileA classic method for producing α-amino acid precursors from an amine. nih.gov

Efficient Derivatization Strategies for Functionalized this compound Analogues

Once the core structure of this compound is obtained, its properties can be modulated through various derivatization strategies. These include the selective functionalization of the carbocyclic rings and modifications at the nitrogen atom, such as N-alkylation and N-acylation, to produce a diverse array of analogues.

Regioselective Functionalization of the Cyclopentyl and Cycloheptyl Rings

The regioselective functionalization of C(sp³)–H bonds in saturated carbocycles like cyclopentane and cycloheptane is a significant challenge in organic synthesis due to the low reactivity and similarity of these bonds. nih.gov However, modern methodologies, often involving transition-metal catalysis and the use of directing groups, have enabled precise modifications.

A directing group can be temporarily installed on the nitrogen atom to guide a catalyst to a specific C–H bond on either the cyclopentyl or cycloheptyl ring, facilitating reactions like arylation, alkenylation, or oxidation at a predictable position. nih.gov The choice of catalyst (e.g., palladium, rhodium, iridium) and directing group is crucial for achieving high regioselectivity. For instance, a picolinamide (B142947) or related nitrogen-containing group could direct ortho-C–H activation on one of the rings. The inherent differences in ring strain and conformational flexibility between the five- and seven-membered rings might also be exploited to achieve selective functionalization, even without a directing group, under specific catalytic conditions.

Reaction TypeCatalyst/ReagentDirecting Group ExamplePotential Outcome
C-H ArylationPd(OAc)₂PicolinamideIntroduction of an aryl group at a specific position on one of the rings. nih.gov
C-H Alkenylation[RhCp*Cl₂]₂Pyridine (B92270)Formation of a C-C double bond by introducing an alkene moiety.
C-H OxidationRuCl₃ / NaIO₄-Introduction of a hydroxyl or carbonyl group.
C-H BorylationIridium complexes-Installation of a boryl group, which can be further functionalized.

N-Alkylation and N-Acylation Procedures

The nitrogen atom of the secondary amine in this compound is a key site for derivatization. N-alkylation and N-acylation are fundamental transformations that convert the secondary amine into tertiary amines and amides, respectively, significantly altering its chemical and physical properties.

N-Alkylation: This process introduces an alkyl group onto the nitrogen atom. Traditional methods often suffer from overalkylation, but modern approaches offer greater control. nih.gov Reductive amination, where the secondary amine is reacted with an aldehyde or ketone in the presence of a reducing agent, is a highly effective method. Another strategy is the "borrowing hydrogen" methodology, where an alcohol serves as the alkylating agent, catalyzed by a transition-metal complex (e.g., iridium or iron), with water and hydrogen gas as the only byproducts. researchgate.net

N-Acylation: The reaction of the amine with an acylating agent, such as an acid chloride, anhydride, or carboxylic acid (with a coupling agent), readily forms a stable amide bond. researchgate.net This is one of the most widely researched reactions in organic chemistry due to the prevalence of the amide bond in pharmaceuticals and biological systems. researchgate.net A wide variety of coupling reagents, including carbodiimides (e.g., DCC, EDC) and phosphonium (B103445) salts (e.g., PyBOP), have been developed to facilitate this transformation under mild conditions, minimizing side reactions. arkat-usa.org

TransformationReagent ClassSpecific Example(s)Conditions
N-AlkylationReductive AminationAldehyde/Ketone, NaBH(OAc)₃Mild, acidic or neutral conditions. nih.gov
"Borrowing Hydrogen"Alcohol, Iridium or Iron catalystHigh temperature, inert atmosphere. researchgate.net
N-AcylationAcid Halides/AnhydridesAcetyl Chloride, Acetic AnhydrideOften with a non-nucleophilic base (e.g., triethylamine). researchgate.net
Carboxylic Acid + Coupling AgentBenzoic Acid, EDC, HOBtRoom temperature, common organic solvents (e.g., DMF, DCM). arkat-usa.org
Active EstersPentafluorophenyl estersEfficient coupling with high yields. umich.edu

Formation of Complex Amine Derivatives and Amides

Building upon N-alkylation and N-acylation, a vast landscape of complex derivatives can be accessed from this compound. The strategic choice of alkylating or acylating agents containing additional functional groups allows for the synthesis of molecules with tailored properties.

Complex Amides: The N-acylation reaction is a gateway to a diverse range of amides. sci-hub.cat By using multifunctional carboxylic acids (e.g., amino acids, heterocyclic carboxylic acids), complex structures with potential biological relevance can be synthesized. For example, coupling with an amino acid would yield a peptidomimetic structure. Recent advances include cobalt-catalyzed methods for amide synthesis directly from alkenes and amines, offering a highly atom-economical approach. unc.edu

Complex Tertiary Amines: N-alkylation with functionalized alkyl halides or through reductive amination with complex aldehydes opens pathways to a wide variety of tertiary amines. These derivatives can serve as versatile building blocks for further synthetic manipulations or as final target molecules in drug discovery programs. nih.gov For instance, alkylation with a bifunctional reagent could lead to the formation of larger, more complex heterocyclic systems via a subsequent intramolecular cyclization. nih.gov The development of deoxygenative photochemical alkylation of secondary amides provides a streamlined route to α-branched secondary and tertiary amines. nih.gov

Derivative ClassSynthetic StrategyStarting Materials ExampleResulting Structure Feature
PeptidomimeticsN-AcylationThis compound + N-protected Alanine + Coupling AgentAmide bond to an amino acid residue.
Heterocyclic AmidesN-AcylationThis compound + Nicotinoyl ChlorideAmide linkage to a pyridine ring.
Amino Alcohol DerivativesN-AlkylationThis compound + 2-BromoethanolTertiary amine with a terminal hydroxyl group.
Polycyclic AminesIntramolecular CyclizationN-alkylation with a halo-alkene followed by radical or transition-metal-catalyzed cyclization.Fused or bridged ring systems.

Comprehensive Spectroscopic and Structural Elucidation Techniques for Cycloheptyl Cyclopentylamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of Cycloheptyl-cyclopentylamine. A suite of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to probe the compound's dynamic nature in solution.

1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum is expected to show a complex series of signals, primarily in the upfield region, characteristic of saturated cycloalkane rings. The methine proton attached to the nitrogen (N-CH) would likely appear as a multiplet, shifted downfield relative to the other aliphatic protons due to the deshielding effect of the adjacent nitrogen atom. The numerous methylene (B1212753) (CH₂) protons of the two rings would produce a series of overlapping multiplets.

The ¹³C NMR spectrum would provide a clearer picture, with distinct signals for each unique carbon environment. The carbon atom directly bonded to the nitrogen (C-N) would be the most downfield of the aliphatic signals. The remaining cycloheptyl and cyclopentyl carbons would resonate in the typical aliphatic region.

Hypothetical ¹H and ¹³C NMR Data for this compound

Assignment Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm) Notes
Cyclopentyl-C1 (CH-N)~3.0 - 3.4 (m)~60 - 65Methine proton and carbon, most deshielded by nitrogen.
Cycloheptyl-C1 (CH-N)~2.8 - 3.2 (m)~55 - 60Methine proton and carbon, also deshielded.
Cyclopentyl-C2, C5~1.5 - 1.9 (m)~30 - 35Methylene groups adjacent to the C1 carbon.
Cyclopentyl-C3, C4~1.3 - 1.7 (m)~23 - 28Remaining methylene groups of the cyclopentyl ring.
Cycloheptyl-C2, C7~1.4 - 1.8 (m)~35 - 40Methylene groups adjacent to the C1 carbon.
Cycloheptyl-C3, C6~1.2 - 1.6 (m)~27 - 32
Cycloheptyl-C4, C5~1.2 - 1.6 (m)~25 - 30
NH ProtonBroad, variableN/APosition and appearance are solvent and concentration dependent.

2D NMR: Establishing Connectivity

To unravel the complex overlaps in the 1D spectra, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within each ring system. rsc.orgthegoodscentscompany.com For instance, the methine proton on the cyclopentyl ring would show a correlation to its neighboring CH₂ protons, which in turn would correlate to their neighbors, allowing for a step-by-step mapping of the entire proton network within the ring. rsc.orgaip.org

TOCSY (Total Correlation Spectroscopy): TOCSY would identify all protons belonging to a single spin system. rsc.org A cross-peak between the methine proton and any other proton on the same ring would confirm they are part of the same cycloalkyl group. thegoodscentscompany.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. aip.org This would definitively link the proton assignments from COSY and TOCSY to the carbon backbone.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial long-range (2-3 bond) connectivity information between protons and carbons. aip.org For example, it would show a correlation from the methine proton of the cyclopentyl ring to carbons within the cycloheptyl ring (and vice-versa) through the nitrogen atom, confirming the N-substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their bonding. It would be critical for determining the relative stereochemistry and preferred conformation of the molecule by showing through-space correlations between protons on the two different rings.

Both the cyclopentyl and, particularly, the cycloheptyl rings are conformationally flexible. The seven-membered ring can exist in several low-energy conformations, such as the twist-chair and chair, which can interconvert rapidly at room temperature. This dynamic exchange can lead to broadened NMR signals.

By conducting variable-temperature NMR studies, the kinetics of these conformational changes can be investigated. As the temperature is lowered, the rate of interconversion would decrease, potentially reaching a point where individual signals for each distinct conformer become resolved in the spectrum (the slow-exchange regime). From the temperature at which the signals coalesce, the energy barrier for the conformational interchange can be calculated.

This compound is a chiral molecule, with the stereocenter located at the methine carbon of the cyclopentyl ring attached to the nitrogen. Enantiomers have identical NMR spectra under normal conditions. To determine the enantiomeric excess (ee) of a chiral sample, a chiral shift reagent, typically a lanthanide complex (e.g., Eu(hfc)₃), can be added.

This reagent forms a transient complex with the amine, creating two diastereomeric complexes that have distinct NMR spectra. This results in the splitting of signals for the previously indistinguishable enantiomers. By integrating the corresponding peaks for each enantiomer, the ratio of the two can be accurately determined, providing the enantiomeric excess.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Elucidation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound and for deducing its structure through fragmentation analysis.

HRMS provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound, the expected data would confirm its composition as C₁₂H₂₃N.

Hypothetical HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₂H₂₃N
Calculated Monoisotopic Mass181.1830
Ion (e.g., [M+H]⁺)182.1903
Observed Mass (Hypothetical)182.1901
Mass Error (Hypothetical)-1.1 ppm

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage).

Expected major fragmentation patterns would include:

Loss of a butyl radical from the cycloheptyl ring to form an ion at m/z 124.

Loss of an ethyl radical from the cyclopentyl ring to form an ion at m/z 152.

Cleavage to produce the cyclopentyl immonium ion (m/z 84) or the cycloheptyl immonium ion (m/z 112).

Loss of the entire cycloheptyl or cyclopentyl ring.

Analyzing these fragments allows for the confirmation of the connectivity of the two rings to the central nitrogen atom and helps distinguish it from other potential isomers.

Hypothetical MS/MS Fragmentation Data for this compound ([M+H]⁺ = 182.2)

Hypothetical m/z Proposed Fragment Identity Fragmentation Pathway
152.1[M - C₂H₅]⁺Alpha-cleavage in cyclopentyl ring
124.1[M - C₄H₉]⁺Alpha-cleavage in cycloheptyl ring
112.1[C₇H₁₄N]⁺Cycloheptyl immonium ion
84.1[C₅H₁₀N]⁺Cyclopentyl immonium ion

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformer Separation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.govchromatographyonline.com When coupled with mass spectrometry, it provides an additional dimension of separation, allowing for the differentiation of isomers (compounds with the same chemical formula but different structures) and even conformers (different spatial arrangements of the same molecule) that are indistinguishable by mass spectrometry alone. copernicus.orgowlstonemedical.com

For a flexible molecule like this compound, various low-energy conformations are expected due to the rotation around the C-N bonds and the inherent flexibility of the seven-membered cycloheptyl ring. In an IMS-MS experiment, the protonated molecule, [this compound+H]⁺, would be generated and introduced into a drift tube filled with an inert buffer gas. chromatographyonline.comowlstonemedical.com Under the influence of a weak electric field, different conformers would travel through the drift tube at different rates. More compact, folded conformers would experience fewer collisions with the buffer gas and thus have higher mobility (shorter drift time) compared to more extended, open conformers which have a larger collision cross-section (CCS).

This technique would allow researchers to determine the number of stable conformers present in the gas phase and their relative abundances. By comparing experimental CCS values with those calculated for theoretically modeled structures, the specific shapes of the separated conformers could be assigned. While IMS-MS has been widely used to study the gas-phase structures of various amines and small molecules, specific studies and corresponding data for the conformer separation of this compound are not currently found in published literature. nih.gov

Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of a molecule. edinst.com These techniques are invaluable for identifying functional groups and providing a unique "fingerprint" for a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, wagging). wpmucdn.com As a secondary aliphatic amine, this compound would exhibit several characteristic absorption bands. libretexts.orgopenstax.org

The most notable expected absorptions would be:

N-H Stretch: A single, weak to medium absorption band is anticipated in the region of 3350–3310 cm⁻¹. orgchemboulder.com This is a hallmark of a secondary amine (R₂NH). openstax.org

C-H Stretch: Strong absorptions from the aliphatic cyclopentyl and cycloheptyl rings would be present in the 3000–2850 cm⁻¹ region.

N-H Bend (Wag): A strong and often broad band resulting from the out-of-plane N-H wagging vibration is expected in the 910–665 cm⁻¹ range. orgchemboulder.com

C-N Stretch: A medium to weak intensity band for the aliphatic C-N stretching vibration would likely appear in the 1250–1020 cm⁻¹ region. libretexts.orgorgchemboulder.com

While these represent the generally accepted regions for the vibrational modes of secondary amines, a specific, experimentally-derived FTIR spectrum for this compound is required for definitive peak assignment and is not available in the reviewed literature.

Table 1: Expected FTIR Vibrational Modes for this compound This table is based on general spectroscopic data for secondary aliphatic amines, as specific experimental data for this compound is not available.

Vibrational Mode Expected Wavenumber (cm⁻¹) Expected Intensity
N-H Stretch3350 - 3310Weak - Medium
C-H Stretch (Aliphatic)3000 - 2850Strong
C-N Stretch1250 - 1020Weak - Medium
N-H Wag910 - 665Strong, Broad

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light, usually from a laser. anton-paar.com A vibrational mode is "Raman active" if it involves a change in the polarizability of the molecule. edinst.com Raman and FTIR are often considered complementary because some vibrations that are weak in FTIR spectra can be strong in Raman spectra, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the carbon backbone, which are often weak in the infrared spectrum. The C-N stretching vibration would also be observable. A key advantage of Raman is its low interference from water, making it suitable for studying samples in aqueous solutions. A detailed Raman spectrum provides a unique molecular fingerprint that can be used for identification and to study subtle structural changes. edinst.com As with FTIR, specific Raman spectral data for this compound has not been reported in the available scientific literature.

X-ray Crystallography for Solid-State Structural Determination

To perform this analysis, a suitable single crystal of this compound or one of its crystalline derivatives (e.g., a hydrochloride salt) would be required. The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is collected. researchgate.net The positions and intensities of the diffraction spots are used to calculate an electron density map, from which the atomic positions can be determined.

This analysis would unambiguously establish the solid-state conformation of the cycloheptyl and cyclopentyl rings and their orientation relative to each other. It would also provide precise measurements of all bond lengths and angles within the molecule. Research on related structures, such as metal-halide compounds containing cycloheptylamine (B1194755) or cyclopentylamine (B150401) as cations, demonstrates the power of this technique in elucidating complex structures. up.ac.za However, no published crystal structures exist for the specific compound this compound itself.

Beyond the structure of a single molecule, single-crystal X-ray diffraction reveals how molecules arrange themselves in the crystal lattice. This includes the analysis of intermolecular forces such as hydrogen bonding and van der Waals interactions, which govern the crystal packing.

Computational and Theoretical Chemistry Investigations of Cycloheptyl Cyclopentylamine

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations offer a detailed picture of the electron distribution and energy of a molecule. These methods are broadly categorized into ab initio and density functional theory (DFT) approaches.

Ab initio methods are based on first principles of quantum mechanics without the use of experimental data, while Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. arxiv.org For a molecule like Cycloheptyl-cyclopentylamine, DFT calculations, particularly with hybrid functionals like B3LYP, are often employed to determine its ground state geometry. mdpi.com These calculations systematically explore the potential energy surface to find the arrangement of atoms that corresponds to the minimum energy.

Table 4.1: Representative Theoretical Bond Lengths and Angles for a Secondary Amine Note: This table is illustrative and not based on specific experimental data for this compound.

Parameter Typical Value
C-N Bond Length 1.47 Å
N-H Bond Length 1.01 Å
C-C Bond Length (aliphatic) 1.54 Å
C-N-C Bond Angle 110-112°

The flexibility of the cycloheptyl and cyclopentyl rings, along with rotation around the C-N bonds, gives rise to a multitude of possible conformers for this compound. chemrxiv.org A thorough conformational analysis is necessary to identify the most stable conformers and to understand the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule. aps.orgmdpi.com

The PES is a multidimensional surface that describes the energy of a molecule as a function of its geometry. By calculating the energy for a large number of different geometries, a detailed map of the energy landscape can be created. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. For this compound, the most stable conformers are likely to be those that minimize steric hindrance between the two bulky cycloalkyl groups.

The Quantum Theory of Atoms in Molecules (QTAIM), also known as the topological analysis of electron density, provides a rigorous way to analyze chemical bonding and atomic interactions within a molecule. gla.ac.ukuni-muenchen.de This method is based on the analysis of the topology of the electron density, ρ(r), a quantum mechanical observable. uniovi.esnih.gov

Key features of the electron density topology include critical points where the gradient of the density is zero. Bond critical points (BCPs) are of particular interest as they are found between chemically bonded atoms. The properties of the electron density at these points, such as its magnitude and the Laplacian of the electron density (∇²ρ), provide quantitative information about the nature of the chemical bonds. For this compound, AIM analysis could be used to characterize the C-N, C-C, C-H, and N-H bonds, providing insights into their covalent and ionic character.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics in Solution

While quantum mechanical calculations are excellent for studying static properties of single molecules, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, particularly in a solvent environment.

The presence of a solvent can significantly influence the conformational preferences and intermolecular interactions of a molecule. acs.org MD simulations can explicitly model the interactions between this compound and solvent molecules. In a polar solvent like water or ethanol, the amine group of this compound can act as both a hydrogen bond donor and acceptor. These interactions can stabilize certain conformers over others.

By analyzing the results of long-time MD simulations, it is possible to predict various solution-state properties and to quantify the conformational equilibria. The relative populations of different conformers in solution can be determined by integrating the simulation time spent in each conformational state. This provides a more realistic picture of the molecule's behavior in a chemical or biological environment compared to gas-phase quantum mechanical calculations.

Furthermore, MD simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in this compound. This information is valuable for understanding the solvation structure around the molecule.

Table 4.2: Mentioned Chemical Compounds

Compound Name
This compound
Water

Computational Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting the spectroscopic data of molecules. By simulating spectra, researchers can assign experimental signals to specific atomic motions or electronic transitions, providing a detailed picture of the molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, often employing Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of this compound with a high degree of accuracy. rsc.org These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry.

The predicted chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons and carbons attached directly to the nitrogen atom are expected to be deshielded due to the electron-withdrawing nature of the nitrogen, resulting in higher chemical shift values. The conformational flexibility of the cycloheptyl and cyclopentyl rings also plays a crucial role, as different conformers can exhibit distinct NMR parameters. Computational studies often involve a conformational search to identify the lowest energy structures, followed by the calculation of Boltzmann-averaged NMR parameters to provide a more accurate comparison with experimental data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm relative to TMS) (Note: These are hypothetical values for illustrative purposes and would be derived from actual quantum chemical calculations.)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H2.5 - 3.5-
C1 (Cyclopentyl, attached to N)3.0 - 3.560 - 65
C2, C5 (Cyclopentyl)1.6 - 1.930 - 35
C3, C4 (Cyclopentyl)1.4 - 1.722 - 27
C1' (Cycloheptyl, attached to N)2.8 - 3.362 - 67
C2', C7' (Cycloheptyl)1.7 - 2.032 - 37
C3', C6' (Cycloheptyl)1.5 - 1.825 - 30
C4', C5' (Cycloheptyl)1.3 - 1.623 - 28

For this compound, the simulated IR spectrum is expected to show a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹. C-H stretching vibrations of the cycloalkyl groups would appear around 2850-3000 cm⁻¹. The C-N stretching vibration is anticipated in the 1000-1200 cm⁻¹ region. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially regarding the C-C stretching and bending modes of the cycloalkyl rings. arxiv.org

Table 2: Predicted Key Vibrational Frequencies for this compound (Note: These are hypothetical values for illustrative purposes and would be derived from actual quantum chemical calculations.)

Vibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H stretch34003400
C-H stretch (aliphatic)2850 - 29602850 - 2960
CH₂ bend1450 - 14701450 - 1470
C-N stretch1100 - 11501100 - 1150
Ring deformations800 - 1000800 - 1000

Mechanistic Studies of Reaction Pathways and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics of reactants, products, and transition states.

Theoretical studies can be employed to explore various reaction pathways involving this compound, such as its synthesis, degradation, or participation in further chemical transformations. For example, the formation of this secondary amine could be modeled via reductive amination of a ketone with an amine. Computational analysis would involve locating the transition state for the imine formation and the subsequent reduction step, providing activation energies that can inform on the reaction kinetics. Similarly, reactions at the nitrogen atom, such as alkylation or acylation, can be modeled to understand the nucleophilic character of the amine and the steric hindrance imposed by the two bulky cycloalkyl groups. nih.gov

The presence of both a cyclopentyl and a cycloheptyl ring introduces considerations of ring strain and steric hindrance that can significantly influence the reactivity and selectivity of this compound. libretexts.org Cyclopentane (B165970) exists in a puckered envelope or half-chair conformation to alleviate some of the torsional strain that would be present in a planar structure. libretexts.org Cycloheptane (B1346806) is a larger, more flexible ring with multiple low-energy conformations, such as the twist-chair and twist-boat. libretexts.org

Computational methods can quantify the strain energy of these rings within the context of the full molecule. nih.gov This analysis can help predict how the molecule's conformation affects the accessibility of the nitrogen lone pair for chemical reactions. For instance, the steric bulk of the cycloheptyl and cyclopentyl groups can hinder the approach of reactants to the nitrogen atom, potentially slowing down reaction rates compared to less substituted amines. Furthermore, these steric interactions can influence the selectivity of reactions, favoring the formation of one product over another.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can be used to explore its potential interactions with biological receptors, such as enzymes or proteins. nih.gov

Even without a known specific target, theoretical docking studies can provide insights into the fundamental binding mechanisms of this compound. The amine group can act as a hydrogen bond donor (N-H) and acceptor (lone pair on N), while the cycloalkyl groups provide a non-polar, hydrophobic character. Docking simulations would typically place the molecule into the active site of a model receptor and calculate a scoring function to estimate the binding affinity. mdpi.com These studies can reveal the key intermolecular interactions, such as hydrogen bonds with polar amino acid residues and hydrophobic interactions with non-polar pockets of the receptor. mdpi.com This information is crucial in the early stages of drug discovery and for understanding the molecule's potential biological activity. nih.gov

Chemical Reactivity and Transformation Chemistry of Cycloheptyl Cyclopentylamine

Acid-Base Properties and Protonation Equilibria

The reactivity of cycloheptyl-cyclopentylamine is fundamentally influenced by the lone pair of electrons on the nitrogen atom, which allows it to act as a Lewis base. This basicity is a key determinant of its behavior in chemical reactions and its interaction with acidic species.

The basicity of an amine is quantified by the pKa of its conjugate acid. For cycloalkylamines, the size of the cycloalkyl ring has a discernible effect on basicity. Generally, the basicity of cycloalkylamines is influenced by the steric and electronic effects imparted by the ring structure. nih.govstackexchange.com

Research into the basicity of a series of cycloalkylamines has revealed that ring size plays a crucial role. nih.govrsc.org Small rings (n=3, 4) exhibit reduced basicity due to angle strain. nih.govrsc.org Common rings (n=5-7) and medium rings (n=8-12) show slightly increased basicity compared to smaller rings. nih.govrsc.org However, large-ring cycloalkylamines (n ≥ 13) are found to be slightly less basic than cyclohexylamine (B46788). nih.govrsc.org This decrease in basicity for larger rings is attributed not to enthalpic factors but to a more negative entropy of protonation, which is influenced by steric hindrance to solvation. nih.govrsc.org

Table 1: General Basicity Trends of Cycloalkylamines

Cycloalkylamine Ring Size Classification Relative Basicity Trend
Cyclopropylamine Small Lowest
Cyclobutylamine (B51885) Small
Cyclopentylamine (B150401) Common
Cyclohexylamine Common Highest
Cycloheptylamine (B1194755) Common Expected to be similar to cyclohexylamine

As a base, this compound readily reacts with both inorganic and organic acids to form the corresponding ammonium (B1175870) salts. ncert.nic.inwikipedia.org This is a characteristic reaction of amines where the nitrogen atom is protonated by the acid. pressbooks.pub

With strong mineral acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃), the reaction is vigorous and results in the formation of cycloheptyl-cyclopentylammonium chloride, sulfate, or nitrate (B79036) salts, respectively. britannica.com These salts are typically crystalline solids that are soluble in water but insoluble in nonpolar organic solvents. ncert.nic.in This property is often utilized in the separation and purification of amines. ncert.nic.in The formation of these salts is a reversible process, and the parent amine can be regenerated by treatment with a strong base, such as sodium hydroxide (B78521) (NaOH). ncert.nic.inbritannica.com

Similarly, this compound reacts with organic acids, such as carboxylic acids, to form organic ammonium salts. quora.com For example, reaction with acetic acid would yield cycloheptyl-cyclopentylammonium acetate.

Amine-Specific Reactions and Functional Group Interconversions

The nitrogen atom in this compound is a nucleophilic center, enabling it to participate in a variety of reactions that lead to the formation of new carbon-nitrogen bonds and other functional group transformations.

Secondary amines like this compound can undergo exhaustive alkylation, also known as the Hofmann exhaustive methylation when the alkylating agent is methyl iodide, to form a quaternary ammonium salt. shaalaa.comsarthaks.combrainly.inyoutube.com This reaction involves treating the amine with an excess of an alkyl halide, typically methyl iodide. wikipedia.orglibretexts.orgallen.in

(C₇H₁₃)(C₅H₉)NH + 2 CH₃I → [(C₇H₁₃)(C₅H₉)N(CH₃)₂]⁺I⁻

These quaternary ammonium salts are unreactive toward most electrophiles, oxidants, and acids but can undergo elimination reactions, such as the Hofmann elimination, under strong basic conditions to form alkenes. wikipedia.orgallen.inwikipedia.orgeasytop.co.ilchemistrysteps.commasterorganicchemistry.com

Secondary amines, such as this compound, react with aldehydes and ketones to form enamines. chemistrysteps.com This reaction is distinct from the reaction of primary amines with carbonyl compounds, which yield imines. organic-chemistry.orgwikipedia.orgacs.orgwikipedia.org

The formation of an enamine from a secondary amine and a carbonyl compound proceeds through the initial nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. chemistrysteps.comopenochem.org This is followed by an acid-catalyzed dehydration. chemistrysteps.comopenochem.org Since the secondary amine lacks a second proton on the nitrogen to be eliminated to form a C=N double bond, a proton is instead removed from an adjacent carbon atom (the α-carbon), resulting in the formation of a C=C double bond, yielding an enamine. chemistrysteps.com

(C₇H₁₃)(C₅H₉)NH + R₂C=O ⇌ (C₇H₁₃)(C₅H₉)N-CR=CR₂ + H₂O

The reaction is reversible and is typically driven to completion by removing the water formed during the reaction. wikipedia.org Enamines are versatile intermediates in organic synthesis, capable of acting as nucleophiles in various subsequent reactions.

Secondary amines react with nitrous acid (HNO₂) to form N-nitrosamines. britannica.comyoutube.com Nitrous acid is usually generated in situ by the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid like HCl. youtube.com The reaction with a secondary amine like this compound would produce N-nitrosothis compound, which is often a yellow oily substance. youtube.com

The reaction mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and is attacked by the nucleophilic nitrogen of the secondary amine. youtube.com A subsequent deprotonation yields the N-nitrosamine. youtube.com

(C₇H₁₃)(C₅H₉)NH + HNO₂ → (C₇H₁₃)(C₅H₉)N-N=O + H₂O

It is important to note that many N-nitrosamines are known to be potent carcinogens. britannica.com

Interplay of Cycloalkyl Ring Structure and Reactivity

The reactivity of the amine functional group in this compound is not merely a sum of its parts but rather a complex outcome of the structural and conformational dynamics of the five- and seven-membered rings. These cycloalkyl groups influence the nitrogen's nucleophilicity and basicity, as well as the stability of reaction intermediates and transition states.

The five-membered cyclopentane (B165970) ring is characterized by inherent angle and torsional strain, as it cannot achieve ideal tetrahedral bond angles of 109.5° in a planar conformation. To alleviate this strain, cyclopentane and its derivatives adopt non-planar conformations, such as the "envelope" and "half-chair" forms. youtube.com This structural feature has a direct impact on the chemical reactivity of the attached amine group.

The C-N bond attached to the cyclopentyl ring is part of this strained system. The internal bond angles of the ring influence the exocyclic bond angles, which can affect the hybridization of the nitrogen atom and the availability of its lone pair of electrons. solubilityofthings.com Compared to a non-strained acyclic amine or a cyclohexane-substituted amine, the electronic environment of the nitrogen in this compound is subtly altered. This can influence its basicity and nucleophilicity, key factors in its chemical transformations such as alkylation, acylation, and reactions with carbonyl compounds. cymitquimica.comlibretexts.org

The strain in the cyclopentyl ring can also affect the transition state energies of reactions involving the amine. For instance, in reactions where the nitrogen atom undergoes a change in hybridization (e.g., from sp³ to sp²-like in the formation of an iminium ion intermediate), the energy required for this change can be influenced by the relief or exacerbation of ring strain in the transition state.

Ring System FeatureInfluence on ReactivityPotential Chemical Transformation Affected
Angle Strain Alters the C-N-C bond angle, affecting nitrogen hybridization and lone pair accessibility.Basicity (protonation), Nucleophilic attack on electrophiles.
Torsional Strain Favors non-planar conformations (envelope, half-chair), creating specific steric environments.Steric hindrance for incoming reagents, diastereoselectivity.
Transition State Energy Ring strain can stabilize or destabilize transition states involving the nitrogen center.Rates of alkylation, acylation, and reductive amination reactions.

The seven-membered cycloheptyl ring is considerably more flexible than the cyclopentyl ring and can exist in a variety of low-energy conformations, with the twist-chair and twist-boat forms being the most stable. The energy barrier between these conformations is low, leading to a dynamic system. However, the attachment of the bulky cyclopentylamino group to the cycloheptyl ring introduces significant steric considerations.

The substituent will preferentially occupy a pseudo-equatorial position on the cycloheptyl ring to minimize steric interactions, particularly 1,3- and 1,4-diaxial-type repulsions. This preferred conformation creates a distinct steric bias around the nitrogen atom. The cycloheptyl ring, therefore, acts as a chiral auxiliary, influencing the stereochemical outcome of reactions at the nitrogen center or adjacent atoms.

In reactions such as asymmetric synthesis or resolutions, the defined spatial arrangement of the cycloheptyl group can effectively block one face of the molecule from an approaching reagent. This steric hindrance directs the reagent to the more accessible face, leading to the preferential formation of one stereoisomer over another. This principle is fundamental to achieving stereoselectivity in organic synthesis. windows.net The predictability of the stereochemical outcome is contingent on the conformational stability of the cycloheptyl ring and the energy difference between the conformers.

Conformation of Cycloheptyl RingKey Steric InteractionImpact on Stereoselectivity
Twist-Chair (most stable) The cyclopentylamino group favors a pseudo-equatorial position to avoid transannular steric strain.Creates a sterically hindered and a sterically accessible face around the nitrogen atom, directing incoming reagents.
Twist-Boat Higher energy conformation, but accessible. The steric environment differs from the twist-chair.Can lead to minor products with different stereochemistry if the energy barrier for reaction is high enough to compete with conformational interconversion.

Medium-sized rings, such as the seven-membered cycloheptyl ring, are subject to transannular effects, which are chemical interactions between non-adjacent atoms across the ring. scripps.edu Due to the ring's flexibility, atoms on opposite sides can come into close proximity in certain conformations. This proximity can facilitate intramolecular reactions, often leading to the formation of bicyclic products.

In this compound, a hydrogen atom at a position gamma (C-4) or delta (C-5) to the nitrogen-bearing carbon can approach the nitrogen lone pair or an electrophile activated by the nitrogen. This can lead to transannular hydride shifts or cyclization reactions, particularly under acidic conditions or in the presence of strong oxidizing agents where a cationic intermediate is formed on the nitrogen. uni-due.de

For example, the formation of an aminium radical cation could be followed by an intramolecular 1,5- or 1,6-hydrogen atom transfer from a transannular carbon position. This process, known as the Hofmann-Löffler-Freytag reaction, typically leads to the formation of a new C-N bond and results in a bicyclic amine product, such as a derivative of azabicyclo[3.2.1]octane or azabicyclo[4.2.1]nonane. The feasibility and outcome of such reactions are highly dependent on the specific conformation of the cycloheptyl ring, which dictates the distance between the reacting centers. rsc.org

Type of Transannular EffectDescriptionPotential Product Type
1,5-Hydride Shift Intramolecular transfer of a hydride from C-4 of the cycloheptyl ring to an electrophilic center on or near the nitrogen.Formation of a bicyclic iminium ion, which can be trapped by a nucleophile.
Transannular Cyclization The nitrogen lone pair acts as an internal nucleophile, attacking an electrophilic carbon atom across the ring (e.g., a carbocation generated from a leaving group).Bicyclic amine structures (e.g., azabicycloalkanes).
Hofmann-Löffler-Freytag type reaction Radical-mediated intramolecular hydrogen abstraction by a nitrogen-centered radical, followed by cyclization.N-heterocyclic compounds.

Role As a Molecular Building Block and Ligand in Advanced Chemical Systems

Applications in Polymer Chemistry as Monomers and Cross-linking Agents

Cycloaliphatic diamines are a critical class of monomers used to synthesize high-performance polymers. Their rigid, saturated ring structures offer a distinct advantage over linear aliphatic or planar aromatic counterparts, often leading to materials with enhanced thermal stability, mechanical strength, and optical clarity.

The synthesis of advanced polymers such as polyamides, polyimides, and polyureas frequently employs diamines as essential monomers. The amine functionalities of cycloheptyl-cyclopentylamine allow it to undergo polycondensation reactions with dicarboxylic acids (or their derivatives) to form polyamides, with dianhydrides to form polyimides, and with diisocyanates to form polyureas.

Recent advancements have highlighted novel methods for creating cycloaliphatic polyamides. For example, palladium-catalyzed hydroaminocarbonylative polymerization of dienes and diamines provides an efficient, atom-economic route to produce these materials in high yields and with high molecular weights. acs.orgnih.gov This method avoids the stoichiometric pre-activation required in conventional polyamidation. nih.gov Traditional polycondensation reactions, such as the Yamazaki's direct polycondensation using agents like triphenyl phosphite (B83602) and pyridine (B92270), are also effective for synthesizing cycloaliphatic-aromatic polyamides from cycloaliphatic monomers and various aromatic diamines. yonsei.ac.krresearchgate.net

Similarly, polyureas can be synthesized through the reaction of diamines with isocyanates. rsc.org The use of cycloaliphatic diisocyanates in polycondensation reactions with dianhydrides is another established method for preparing aromatic/cycloaliphatic polyimides under mild conditions. researchgate.net

The incorporation of cycloalkyl units like cyclopentyl and cycloheptyl groups into a polymer backbone has a profound impact on the material's properties. Unlike the flexible chains of linear aliphatic polymers or the rigid, planar structures of aromatic polymers, cycloaliphatic units introduce a unique combination of rigidity and non-planarity. rsc.org

This architecture disrupts regular chain packing, which can inhibit crystallization and lead to amorphous polymers with improved solubility in common organic solvents and enhanced optical transparency. acs.orgnih.govchemistryviews.org Polyamides derived from cycloaliphatic diamines often exhibit superior thermal resistance and higher glass-transition temperatures (Tg) compared to traditional polyamides based on linear monomers like adipic acid. acs.orgnih.govchemistryviews.org For instance, amorphous polyamides derived from renewable cycloaliphatic diamines can have a glass transition point between 80 °C and 220 °C. googleapis.com

The cyclic nature of the polymer architecture itself, independent of the monomer structure, also plays a crucial role. Cyclic polymers lack chain ends, which alters their physical properties significantly. springernature.com Compared to their linear analogues, cyclic polymers often show higher glass transition temperatures, faster terminal relaxation, and different rheological behavior. springernature.comnih.gov This is because linear polymers can move through nanopores via an "end-on" motion, a process called reptation, which is not possible for cyclic structures. nih.govnih.gov

Table 1: Comparison of Properties based on Polymer Architecture
PropertyLinear Aliphatic PolymersAromatic PolymersCycloaliphatic Polymers
Chain StructureFlexible, LinearRigid, PlanarRigid, Non-planar
Thermal StabilityModerateHighHigh to Superior nih.govchemistryviews.org
Glass Transition (Tg)LowerHigherHigher acs.orgnih.gov
SolubilityVariesOften PoorImproved in organic solvents acs.orgchemistryviews.org
CrystallinityCan be highCan be highOften amorphous googleapis.com

Coordination Chemistry and Ligand Design in Metal Complexes

The amine group in this compound makes it a candidate for use as a ligand in coordination chemistry. microchem.frchemicalbook.com Amine-containing ligands are fundamental in forming stable complexes with a wide range of metal ions, influencing the catalytic activity, electronic properties, and stability of the resulting metal centers.

While specific complexes of this compound are not detailed in the available literature, the synthesis of metal complexes with analogous cycloalkylamines like cyclopentylamine (B150401) is well-established. For example, cyclopentylamine is known to act as a ligand, forming complexes such as cis-dichlorobis(cyclopentylamine)platinum(II). microchem.frchemicalbook.com The synthesis of such complexes typically involves the direct reaction of a metal salt with the ligand in a suitable solvent. unam.edu.nayoutube.com

The characterization of these new compounds relies on a suite of analytical techniques. Elemental analysis confirms the stoichiometric composition, while infrared (IR) spectroscopy identifies the coordination of the amine group to the metal center, often observed as a shift in the N-H stretching frequencies. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the ligand's structure and environment within the complex. unam.edu.na

As a ligand, this compound would influence the electronic properties of a metal center through ligand field effects. The amine group acts as a Lewis base, donating its lone pair of electrons to the metal ion. Simple alkylamines are generally considered weak-field ligands, meaning they cause a relatively small splitting (Δ) of the metal's d-orbitals. chemijournal.com This small energy gap results in high-spin electronic configurations for the metal center, which can lead to a more reactive but less stable complex. chemijournal.com

The magnitude of the d-orbital splitting is sensitive to several factors, including the nature of the ligand, the geometry of the coordination, and solvent interactions. nih.gov Even small movements of strong-field ligands like hydrides can cause large changes in the ligand field. rsc.org For amine-containing ligands, properties such as denticity and macrocyclic structure can significantly impact the electronic and photophysical properties of the metal complex. nih.govwayne.edu Ligands with a greater number of coordinating atoms (higher denticity) tend to produce larger shifts in the absorbance spectra of the metal ion. nih.govwayne.edu

Table 2: Ligand Field Effects of Amine Ligands
Ligand TypeField Strengthd-orbital Splitting (Δ)Spin StateComplex Stability/Reactivity
Simple Alkylamine (e.g., this compound)WeakSmallHigh-spinLess stable, more reactive chemijournal.com
Strong-Field Ligand (e.g., Cyanide, CO)StrongLargeLow-spinMore stable, less reactive chemijournal.com

Ligands play a crucial role in metal-mediated catalysis by modulating the steric and electronic environment of the metal center, thereby influencing the reaction mechanism, rate, and selectivity. Mechanistic studies are essential to understand the role of ligands in catalytic cycles. rsc.org

In many catalytic processes, ligands can affect the rate-determining step. For instance, in palladium-catalyzed C-H olefination reactions, detailed mechanistic studies involving kinetic analysis, isotope effects, and DFT calculations have shown that S,O-ligands can accelerate the reaction by promoting the formation of more reactive cationic palladium species, even though the C-H activation remains the rate-determining step. rsc.org The role of the ligand is to increase the reactivity of otherwise inert bonds. rsc.org

While specific catalytic applications involving this compound are not documented, its role can be inferred from studies of other amine ligands. The steric bulk provided by the cycloheptyl and cyclopentyl groups could be leveraged to control selectivity in reactions, while the electronic properties of the amine group would influence the reactivity of the catalytic metal center. Understanding these structure-activity relationships is key to designing more efficient and selective catalysts for various chemical transformations. manchester.ac.ukresearchgate.net

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The forces responsible for the spatial organization may vary from weak inter- and intramolecular forces to stronger, reversible covalent bonds. Host-guest chemistry is a branch of supramolecular chemistry in which a host molecule forms a chemical compound with a guest molecule or ion.

There is currently no available scientific literature or research data detailing the use of this compound in the design of hydrogen bonding networks or in the field of crystal engineering. The secondary amine group of this compound possesses the potential to act as both a hydrogen bond donor and acceptor, a fundamental property for the construction of supramolecular assemblies. However, specific studies demonstrating the formation of predictable and stable hydrogen-bonded networks involving this compound have not been reported.

The principles of crystal engineering rely on understanding and utilizing intermolecular interactions to design new solid-state structures with desired properties. While the steric bulk of the cycloheptyl and cyclopentyl groups would be expected to influence crystal packing, no crystallographic data for this compound or its derivatives are present in the current scientific databases to confirm or analyze these potential interactions.

Scientific research has not yet documented the formation of clathrate hydrates or other inclusion compounds where this compound acts as the guest molecule. Clathrate hydrates are crystalline water-based solids physically resembling ice, in which small non-polar molecules are trapped inside "cages" of hydrogen-bonded water molecules. The size and shape of the guest molecule are critical for the stable formation of these structures.

While various cycloalkanes are known to form clathrate hydrates, there are no experimental or theoretical studies to date that have investigated the ability of the larger and more complex structure of this compound to be encapsulated within a water lattice.

The use of this compound as a structure-directing agent (SDA) or template in the synthesis of porous materials such as zeolites and metal-organic frameworks (MOFs) has not been reported in the scientific literature. Organic SDAs play a crucial role in the synthesis of these materials by directing the formation of specific pore architectures and framework topologies. The size, shape, and charge distribution of the SDA molecule are key factors in determining the final structure of the porous material.

Although a wide variety of organic amines have been successfully employed as SDAs, there is no evidence to suggest that this compound has been investigated for this purpose. Consequently, no data are available on its potential efficacy in directing the synthesis of novel porous materials.

Advanced Research Topics and Interdisciplinary Perspectives

Chirality and Enantiomeric Purity: Synthesis, Characterization, and Applications

Cycloheptyl-cyclopentylamine possesses two stereogenic centers at the carbon atoms bonded to the nitrogen, making it a chiral molecule that can exist as a mixture of enantiomers and diastereomers. The synthesis and separation of these stereoisomers are crucial for understanding their specific biological activities and applications, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles.

Synthesis: The asymmetric synthesis of chiral cycloalkyl-amines is an area of active research. Methodologies for producing enantiomerically pure cyclic amines often involve the stereoselective functionalization of prochiral starting materials or the resolution of racemic mixtures. A novel approach has been developed for creating multifunctionalized chiral cyclopentyl and cyclohexyl amines through the ring-opening of 2-azabicyclo structures, yielding products with high enantiomeric purity. rsc.org Such strategies could be adapted for the enantioselective synthesis of this compound, potentially starting from cycloheptanone (B156872) and cyclopentylamine (B150401) precursors via asymmetric reductive amination.

Characterization: Characterization of the enantiomeric purity of this compound would involve techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) with chiral shift reagents and vibrational circular dichroism (VCD) could also be employed to determine the absolute configuration of the separated enantiomers.

Applications: Enantiomerically pure chiral amines are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. researchgate.net The specific applications of pure this compound enantiomers would depend on their biological activity, which is yet to be extensively studied. They could serve as precursors for more complex chiral molecules or as ligands for asymmetric catalysis.

Green Chemistry Approaches for Sustainable Synthesis of this compound

Modern synthetic chemistry emphasizes the development of sustainable processes that minimize waste, reduce energy consumption, and avoid hazardous substances. The synthesis of secondary amines like this compound can benefit significantly from green chemistry principles. rsc.orgrsc.org

Solvent-free, or neat, reactions represent a significant advancement in green chemistry by eliminating the largest source of waste in many chemical processes. rsc.orgresearchgate.net Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, is an effective solvent-free technique. researchgate.netmdpi.com This method has been successfully applied to the synthesis of various amines and amides. acs.orgnih.govresearchgate.netacs.org The synthesis of this compound could be achieved by milling cycloheptanone, cyclopentylamine, and a reducing agent, potentially offering high yields, reduced reaction times, and a superior environmental profile compared to conventional solution-based methods. mdpi.comnih.gov

Photocatalysis and electrocatalysis offer green alternatives for forming C-N bonds by using light or electricity, respectively, to drive reactions under mild conditions. rsc.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for constructing C-N bonds. nih.govprinceton.eduthieme-connect.com This method can facilitate the reductive amination of ketones with amines using a photocatalyst, such as titanium dioxide (TiO2) or ruthenium-based complexes, and a light source. frontiersin.org This approach is noted for its eco-sustainability and mild reaction conditions. rsc.org

Electrocatalysis: Electrosynthesis provides a reagent-free method for chemical transformations. researchgate.net The synthesis of secondary amines can be achieved through a one-pot oxidation-imine formation-reduction sequence driven by an electric current, with ammonia (B1221849) often being the only byproduct. acs.org This atom-economical approach could be applied to the synthesis of this compound from primary amine precursors at ambient temperature and pressure.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages for chemical production, including enhanced safety, better process control, and easier scalability. researchgate.netrsc.org The synthesis of primary and secondary amines has been successfully demonstrated in continuous-flow systems. acs.orgthieme-connect.comresearchgate.net A flow process for this compound could involve pumping the starting materials (cycloheptanone and cyclopentylamine) along with a reducing agent through a heated reactor containing a packed-bed catalyst, allowing for efficient, continuous, and scalable production.

Interactive Data Table: Comparison of Green Synthesis Methods for Secondary Amines

Method Energy Source Key Advantages Potential Challenges Relevant Citations
Mechanochemistry Mechanical Force Solvent-free, rapid reaction times, high yields. Scalability for industrial production, heat management. acs.orgnih.govresearchgate.net
Photocatalysis Light (Visible/UV) Mild conditions, high selectivity, sustainable energy source. Catalyst cost and recovery, quantum yield efficiency. rsc.orgprinceton.edufrontiersin.org
Electrocatalysis Electricity Reagent-free, high atom economy, precise control. Electrode material stability, electrolyte requirements. researchgate.netacs.org
Flow Chemistry Thermal Scalable, enhanced safety, improved heat/mass transfer. System setup complexity, potential for clogging. researchgate.netacs.orgthieme-connect.com

Theoretical Studies on Molecular Recognition and Interactions with Biological Macromolecules

Understanding how a molecule like this compound interacts with biological targets such as proteins and receptors is fundamental to drug discovery and molecular biology. labome.comscielo.org.mxvanderbilt.edu Theoretical and computational studies can predict and analyze these interactions at the molecular level. mdpi.com

The binding of a ligand to a receptor is governed by a combination of non-covalent interactions. For this compound, the key interactions would be hydrogen bonding and hydrophobic effects.

Hydrogen Bonding: The secondary amine group (-NH-) in this compound can act as both a hydrogen bond donor (the H atom) and a hydrogen bond acceptor (the lone pair on the N atom). Hydrogen bonds are crucial for the specificity and stability of protein-ligand complexes. epa.govresearchgate.netwisdomlib.orgnih.gov The ability to form these directional interactions with amino acid residues (e.g., aspartate, serine, glutamine) in a receptor's binding pocket is a key determinant of binding affinity. nih.gov

Hydrophobic Effects: The cycloheptyl and cyclopentyl groups are large, nonpolar, and aliphatic. In an aqueous biological environment, these hydrophobic groups tend to avoid contact with water and preferentially interact with nonpolar pockets in a protein. nih.gov This hydrophobic interaction is a major driving force for ligand binding, as it leads to the release of ordered water molecules from the binding site, resulting in a favorable increase in entropy. pnas.orgnih.govpnas.org The size and conformation of these cycloalkyl rings would influence the shape complementarity with the receptor's hydrophobic cavity.

Interactive Data Table: Potential Molecular Interactions of this compound

Structural Feature Interaction Type Description Potential Interacting Partners in a Receptor Relevant Citations
Secondary Amine (-NH-) Hydrogen Bonding Can act as both a donor and an acceptor. Aspartate, Glutamate, Serine, Threonine, Asparagine, Glutamine, Histidine. epa.govresearchgate.netnih.gov
Cycloheptyl & Cyclopentyl Rings Hydrophobic Interactions Favorable interaction between nonpolar surfaces, driven by the displacement of water. Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan. nih.govpnas.orgnih.gov
Overall Molecular Shape Van der Waals Forces Weak, short-range attractions based on temporary charge fluctuations. All atoms in close proximity within the binding pocket. epa.gov

Mechanistic Probes for Investigating Molecular Recognition Pathways

This compound, with its distinct cycloalkyl moieties, presents a valuable scaffold for designing mechanistic probes to investigate molecular recognition pathways. The principle behind using such molecules as probes lies in systematically altering their structure to observe corresponding changes in binding affinity and kinetics with a biological target, such as a receptor or enzyme. The size, shape, and conformational flexibility of the cycloheptyl and cyclopentyl groups are key variables that can be exploited.

The larger, more flexible cycloheptyl ring and the smaller, more rigid cyclopentyl ring create a specific steric and conformational profile. This profile can be used to map the topology of a binding pocket. For instance, if a biological receptor has a preference for a bulkier, flexible substituent, analogs of this compound where the cycloheptyl group is modified could show significant changes in binding affinity. Conversely, if the binding pocket is constrained, modifications to the cyclopentyl group might have a more pronounced effect.

Researchers can synthesize a series of derivatives to probe these interactions. By comparing the binding constants (Kd) of these analogs, insights into the forces driving molecular recognition—such as hydrophobic interactions, van der Waals forces, and shape complementarity—can be elucidated. For example, the introduction of functional groups at various positions on either ring can probe for specific hydrogen bonding or electrostatic interactions within the binding site.

Table 1: Hypothetical Binding Affinities of this compound Analogs as Mechanistic Probes

CompoundModificationReceptor A Binding Constant (Kd, nM)Receptor B Binding Constant (Kd, nM)Inferred Interaction
This compoundNone (Parent Compound)50120Baseline affinity
(Cycloheptyl)aminocyclopentan-1-olHydroxyl on cyclopentyl25130Potential H-bond donor/acceptor site in Receptor A
(Cyclopentyl)aminocycloheptan-1-olHydroxyl on cycloheptyl6045Potential H-bond donor/acceptor site in Receptor B
Cyclooctyl-cyclopentylamineLarger cycloalkyl group15095Steric hindrance in Receptor A; Favorable bulk in B
Cyclohexyl-cyclopentylamineSmaller cycloalkyl group40200Favorable size for Receptor A; Unfavorable for B

This table is illustrative and presents hypothetical data to demonstrate the principles of using structural analogs to probe molecular recognition.

Structure-Reactivity Relationships in Enzymatic Transformations (e.g., deamination mechanisms)

The enzymatic deamination of amines is a fundamental biochemical process. The structure of the amine substrate, such as this compound, plays a critical role in determining the rate and mechanism of such transformations. Enzymes that catalyze deamination, like amine oxidases, have active sites with specific steric and electronic requirements for substrate binding and catalysis.

The relationship between the structure of this compound and its reactivity in enzymatic deamination can be explored by studying how variations in its structure affect key kinetic parameters, such as the Michaelis constant (Km) and the catalytic rate (kcat). The two different cycloalkyl groups attached to the nitrogen atom are expected to be major determinants of its interaction with the enzyme.

The size and conformation of the cycloheptyl and cyclopentyl groups will influence how the molecule fits into the enzyme's active site. A tight fit is often necessary for the precise orientation of the amine group relative to the enzyme's catalytic residues. If the active site is sterically hindered, the bulky cycloheptyl group might slow down the rate of deamination or prevent it altogether. In contrast, if the active site has a large hydrophobic pocket, this group might enhance binding.

Furthermore, the electronic properties of the cycloalkyl groups can influence the reactivity of the amine nitrogen. While both are alkyl groups and primarily electron-donating, their ability to stabilize a potential cationic intermediate formed during the deamination process could differ based on their conformation and proximity to the nitrogen. The general reactivity of cyclic amines can be influenced by factors such as ring strain and the pyramidalization of the nitrogen atom, which affects the availability of its lone pair for interaction with the enzyme's active site. researchgate.net

Table 2: Hypothetical Kinetic Parameters for Enzymatic Deamination of Cycloalkylamine Derivatives

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Interpretation
This compound0.51020,000Baseline enzymatic efficiency
Dicyclopentylamine0.21575,000Smaller, symmetric rings may allow for better active site fit and higher efficiency.
Dicycloheptylamine1.254,167Increased steric bulk may hinder binding (higher Km) and slow catalysis (lower kcat).
Cyclohexyl-cyclopentylamine0.41230,000A slightly smaller cycloalkyl group may improve efficiency over the cycloheptyl group.

This table contains hypothetical data to illustrate potential structure-reactivity relationships in an enzymatic context.

Conclusion and Future Outlook

Summary of Key Academic Contributions and Insights into Cycloheptyl-cyclopentylamine Chemistry

There are currently no specific academic contributions or detailed chemical insights available for this compound. The scientific literature focuses on simpler, related molecules. For instance, cyclopentylamine (B150401) is recognized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. It can be produced from cyclopentanone (B42830) and ammonia (B1221849) and serves as a building block for more complex molecules. Similarly, cycloheptylamine (B1194755) is a known compound used as a building block in organic synthesis.

The chemistry of such secondary amines is generally characterized by the nucleophilicity of the nitrogen atom, which can participate in various reactions, including alkylation, acylation, and condensation reactions. The steric hindrance imposed by the two bulky cycloalkyl groups (cycloheptyl and cyclopentyl) would be a defining feature of this compound, likely influencing its reactivity and potential applications compared to less hindered amines.

Identification of Promising Avenues for Future Fundamental and Applied Research

Given the lack of existing data, the entire field of this compound chemistry is open for exploration. Promising avenues for future research would begin with its fundamental synthesis and characterization.

Synthesis and Characterization: The initial research objective would be to develop and optimize a synthetic route to this compound, likely via reductive amination of cyclopentanone with cycloheptylamine or vice versa. Following a successful synthesis, comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential to understand its structural and electronic properties.

Catalysis: The unique steric profile of this compound could make it a candidate as a ligand in organometallic catalysis. The bulky cycloalkyl groups could influence the selectivity and activity of metal centers in catalytic transformations.

Materials Science: Amines are often used in the development of polymers and corrosion inhibitors. Research could explore the incorporation of the this compound moiety into polymer backbones or its efficacy as a surface treatment agent, where its dicycloalkyl structure might confer unique packing and hydrophobic properties.

Potential Research Areas for this compound

Research Area Focus of Investigation Potential Impact
Synthetic Chemistry Development of efficient synthetic pathways (e.g., reductive amination). Enables access to the compound for further study.
Structural Analysis Characterization by NMR, mass spectrometry, and X-ray crystallography. Provides fundamental data on its 3D structure and bonding.
Organometallic Chemistry Use as a ligand for transition metal catalysts. Potential for novel selectivity in catalytic reactions.
Medicinal Chemistry Investigation as a scaffold for new therapeutic agents. The lipophilic nature could be advantageous for drug design.

| Materials Science | Application in polymer synthesis or as a corrosion inhibitor. | Creation of materials with unique thermal or surface properties. |

Potential for this compound as a Platform for Novel Chemical Discovery

A chemical "platform" or scaffold is a core molecular structure from which a library of new compounds can be derived. The this compound structure, with its two distinct cycloalkane rings, offers significant potential as such a platform.

The secondary amine provides a reactive handle for a wide array of chemical modifications. Furthermore, the cycloalkyl rings can be functionalized, allowing for the creation of a diverse family of derivatives with varied steric and electronic properties. This makes it a potentially valuable scaffold in medicinal chemistry, where the lipophilicity and conformational rigidity of the cycloalkyl groups could be exploited to enhance binding to biological targets. The development of a robust synthetic route to this compound would be the first step in unlocking its potential as a platform for discovering new chemical entities with applications in pharmaceuticals, agrochemicals, and materials science.

Q & A

Q. How do steric and electronic effects in this compound influence its thermodynamic properties (e.g., ΔG of solvation)?

  • Methodological Answer: Measure solubility in binary solvent systems (e.g., water-ethanol) via gravimetry. Calculate ΔG using van’t Hoff plots from temperature-dependent solubility data. Compare with DFT-calculated partial charges (Mulliken population analysis) to correlate electronic effects .

Methodological Notes

  • Data Presentation : Use tables to compare synthetic yields (e.g., method A: 62% vs. method B: 48%) or degradation half-lives across pH levels.
  • Contradiction Management : When conflicting data arise, emphasize reproducibility via triplicate trials and meta-analysis of literature (e.g., forest plots for reaction rates) .
  • Ethical Compliance : Adhere to ACS or RSC guidelines for reporting synthetic procedures and spectral data to ensure replicability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.